molecular formula C30H28N2O4 B11713498 3,3'-Dimethoxy-N,N'-bis(p-methoxybenzylidene)benzidine

3,3'-Dimethoxy-N,N'-bis(p-methoxybenzylidene)benzidine

Cat. No.: B11713498
M. Wt: 480.6 g/mol
InChI Key: MBXBJYDONPFMDO-UHFFFAOYSA-N
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Description

3,3’-Dimethoxy-N,N’-bis(p-methoxybenzylidene)benzidine is an organic compound known for its application in the production of dyes and pigments. It is a derivative of benzidine and is characterized by the presence of methoxy groups and benzylidene groups attached to the benzidine core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dimethoxy-N,N’-bis(p-methoxybenzylidene)benzidine typically involves the condensation of 3,3’-dimethoxybenzidine with p-methoxybenzaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dimethoxy-N,N’-bis(p-methoxybenzylidene)benzidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Dimethoxy-N,N’-bis(p-methoxybenzylidene)benzidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Dimethoxy-N,N’-bis(p-methoxybenzylidene)benzidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dimethoxybenzidine: A precursor to 3,3’-Dimethoxy-N,N’-bis(p-methoxybenzylidene)benzidine, used in dye production.

    N,N’-Bis(3-methylamino)propyl methylamine: Another benzidine derivative with different functional groups.

    3,4-Dimethoxy-N-methylphenethylamine: A compound with similar methoxy groups but different core structure .

Uniqueness

3,3’-Dimethoxy-N,N’-bis(p-methoxybenzylidene)benzidine is unique due to its specific combination of methoxy and benzylidene groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized dyes and pigments .

Properties

Molecular Formula

C30H28N2O4

Molecular Weight

480.6 g/mol

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-[(4-methoxyphenyl)methylideneamino]phenyl]phenyl]-1-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C30H28N2O4/c1-33-25-11-5-21(6-12-25)19-31-27-15-9-23(17-29(27)35-3)24-10-16-28(30(18-24)36-4)32-20-22-7-13-26(34-2)14-8-22/h5-20H,1-4H3

InChI Key

MBXBJYDONPFMDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=C(C=C4)OC)OC)OC

Origin of Product

United States

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